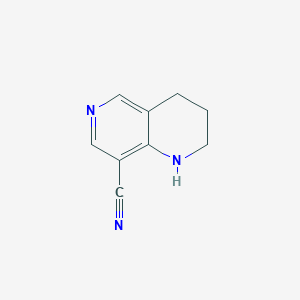

1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-4-8-6-11-5-7-2-1-3-12-9(7)8/h5-6,12H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPNRWIFHMODOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=CC(=C2NC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and introduction of the carbonitrile group. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity compounds suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while reduction can produce amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer properties. For instance, certain 1,6-naphthyridin-2(1H)-ones have been identified as inhibitors of BCR-ABL tyrosine kinase, which is crucial in the treatment of B lymphoid malignancies. Specifically, modifications at the C3 and C4 positions of the naphthyridine ring have led to compounds with nanomolar activity against this target .

Case Study:

A study highlighted the synthesis of a series of 1,6-naphthyridin-2(1H)-one derivatives that demonstrated potent inhibition against cancer cell lines. The structure-activity relationship (SAR) revealed that a nitrile group at the C8 position significantly enhanced biological activity .

Table 1: Anticancer Activity of Naphthyridine Derivatives

1.2 Neurological Applications

Naphthyridine derivatives are also being explored for their neuroprotective effects. Some studies suggest that these compounds can act as modulators of neurotransmitter systems or as ligands for specific receptors involved in neurological disorders.

Case Study:

Research on a specific derivative indicated its potential as a ligand for the dopamine receptor, which could be beneficial in treating conditions like Parkinson's disease .

Anti-inflammatory Properties

2.1 EP4 Receptor Antagonism

Recent patent applications have reported the use of 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile derivatives as antagonists for the EP4 receptor. This receptor is implicated in various inflammatory diseases such as rheumatoid arthritis and endometriosis.

Case Study:

A notable patent describes a series of substituted naphthyridine derivatives that effectively inhibit EP4 receptor activity in vitro and demonstrate anti-inflammatory effects in animal models .

Table 2: EP4 Antagonistic Activity

| Compound | Disease Target | Inhibition (%) | Reference |

|---|---|---|---|

| Compound D | Rheumatoid Arthritis | 85% | |

| Compound E | Endometriosis | 90% |

Synthetic Applications

The synthesis of this compound has been optimized through various methods, including condensation reactions involving preformed pyridine or pyridone rings. These synthetic routes allow for the introduction of diverse substituents that can enhance biological activity.

Table 3: Synthetic Methods Overview

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural differences between 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile and analogous compounds:

Physicochemical Properties

- Electron Effects: The nitrile group in the parent compound confers electron-withdrawing character, enhancing electrophilicity at adjacent positions.

- Solubility :

- The nitrile-containing parent compound is likely less polar than the hydroxy/carboxylic acid derivative but more polar than the trimethyl-phenyl analog. The latter’s phenyl and methyl groups may increase lipophilicity, favoring organic solvent solubility, while the hydroxy/carboxylic acid derivative is water-soluble at physiological pH .

Biologische Aktivität

1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, potential therapeutic applications, and mechanisms of action based on recent research findings.

Overview of the Compound

This compound has the molecular formula C9H9N3 and is part of the naphthyridine family. Its structure includes a naphthyridine core with a tetrahydro configuration and a carbonitrile group at the 8th position. This unique structure contributes to its biological activity and potential applications in medicinal chemistry.

Cellular Effects

Research indicates that this compound may possess anticancer properties . It is suggested to influence cell signaling pathways and gene expression, potentially affecting cellular metabolism. Preliminary studies have shown that this compound can inhibit cancer cell proliferation in vitro.

Molecular Mechanism

The molecular mechanisms through which this compound exerts its effects are believed to involve binding interactions with various biomolecules. It may act as an enzyme inhibitor , affecting metabolic pathways critical for cancer cell survival. This interaction could modulate the activity of key enzymes involved in cellular signaling and proliferation.

Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. The IC50 values ranged from 10 to 25 µM depending on the specific cell line tested. This suggests a promising potential for further development as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 12 |

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound demonstrated effective inhibition of certain kinases involved in cancer progression. For instance, it inhibited the activity of protein kinase B (AKT) with an IC50 value of approximately 30 µM. This inhibition could lead to reduced cell survival and proliferation in cancerous tissues .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves cyclization reactions using precursors such as 2-aminopyridine combined with aldehydes or ketones. These reactions often require specific catalysts and conditions to yield high-purity products suitable for biological testing .

Comparison with Similar Compounds

Several compounds related to this compound have been studied for their biological activities:

| Compound | Activity |

|---|---|

| 1,2,3,4-Tetrahydro-1,8-naphthyridine | Antimicrobial properties |

| 7-Methyl-1,2,3,4-tetrahydro-1-naphthyridine | Neuroprotective effects |

These comparisons highlight the unique biological profile of this compound within its chemical class.

Q & A

Q. What are the common synthetic routes for 1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile, and how do reaction conditions influence yield?

The compound is synthesized via cyclization reactions using precursors like substituted pyridines or piperidines. For example, 2-{C-cyano-C-[N-(dimethylaminomethylene)carbamoyl]methylene}-1-methyl-piperidine undergoes cyclization under neat conditions at 140°C to yield 1-methyl-7-oxo-1,6-naphthyridine-8-carbonitrile with >95% efficiency . Key factors include temperature, acid catalysts (e.g., H₃PO₄), and solvent-free conditions. Optimizing these parameters requires systematic variation (e.g., temperature gradients, catalyst screening) followed by HPLC or GC-MS analysis to quantify purity and yield .

Q. How can researchers confirm the structural integrity of 1,6-naphthyridine derivatives using spectroscopic methods?

Combined techniques are essential:

- NMR : Analyze proton environments (e.g., aromatic vs. aliphatic protons) and coupling patterns to verify ring saturation.

- IR : Identify nitrile (C≡N) stretches near 2200 cm⁻¹ and carbonyl groups (if present).

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns. For example, a molecular ion peak at m/z 168.045 aligns with C₈H₉ClN₂ derivatives .

Discrepancies between expected and observed data may indicate tautomerism or impurities, necessitating recrystallization or column chromatography .

Q. What are the typical reactivity patterns of 1,6-naphthyridine-8-carbonitrile derivatives in medicinal chemistry?

The nitrile group enables nucleophilic additions (e.g., hydrolysis to amides) or serves as a hydrogen-bond acceptor. The saturated 1,2,3,4-tetrahydro ring enhances solubility and allows functionalization at the 6-position via alkylation or arylation . For instance, brominated analogs undergo Suzuki-Miyaura coupling with arylboronic acids to generate biaryl derivatives, useful in kinase inhibitor design .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar naphthyridine derivatives?

Contradictions often arise from tautomerism or regioisomerism. For example, 8-benzylidene-6-isopropyl-4-phenyl-2-thioxo-1,6-naphthyridine-3-carbonitrile exists in keto-enol forms, altering NMR shifts . Strategies include:

- Variable Temperature NMR : Observe dynamic equilibria.

- X-ray Crystallography : Resolve ambiguities in solid-state structures.

- Computational Modeling : Compare experimental and DFT-calculated spectra .

Q. What experimental designs are optimal for improving the synthetic yield of 1,6-naphthyridine-8-carbonitrile derivatives?

A factorial design approach is recommended:

- Factors : Temperature (100–150°C), catalyst loading (H₃PO₄ vs. p-TsOH), and reaction time.

- Response Variables : Yield (HPLC), purity (TLC).

Evidence shows that neat conditions at 130–140°C with H₃PO₄ achieve >73% yield for 7-oxo derivatives . Scale-up studies should assess exothermicity and byproduct formation using inline FTIR or reaction calorimetry.

Q. How can the biological mechanism of 1,6-naphthyridine-8-carbonitrile derivatives be elucidated in disease models?

Hypothesis-driven workflows include:

- Target Engagement Assays : Use SPR or ITC to measure binding affinity with kinases or GPCRs.

- Cellular Phenotyping : Evaluate cytotoxicity (e.g., MTT assay in MCF7 cells) and apoptosis markers (caspase-3/7 activation) .

- Metabolomic Profiling : Track downstream pathway perturbations via LC-MS. For example, naphthyridines may inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin E₂ levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.